1-(6-Bromo-4-chloroquinolin-3-YL)ethanone
Overview
Description
1-(6-Bromo-4-chloroquinolin-3-YL)ethanone is a synthetic organic compound with the molecular formula C11H7BrClNO It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone can be synthesized through various methods. One common approach involves the bromination and chlorination of quinoline derivatives followed by acylation. The typical synthetic route includes:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The brominated quinoline is then chlorinated using thionyl chloride or phosphorus pentachloride.
Acylation: The resulting 6-bromo-4-chloroquinoline undergoes acylation with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production methods typically involve large-scale bromination and chlorination processes followed by acylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Alcohol derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
1-(6-Bromo-4-chloroquinolin-3-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Interacting with Receptors: Modulating receptor activity by binding to specific sites, affecting cellular signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells, leading to antimicrobial effects.
Comparison with Similar Compounds
1-(6-Bromo-4-chloroquinolin-3-YL)ethanone can be compared with other quinoline derivatives such as:
1-(6-Bromo-4-chloroquinolin-3-YL)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(6-Bromo-4-chloroquinolin-3-YL)acetonitrile: Contains a nitrile group instead of a carbonyl group.
1-(6-Bromo-4-chloroquinolin-3-YL)ethanol: Similar structure but with an alcohol group instead of a carbonyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
1-(6-bromo-4-chloroquinolin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSUMDMNMCGUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735626 | |
Record name | 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-21-8 | |
Record name | 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.